molecular formula C17H22FN3O3SSi B019237 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- CAS No. 103579-36-8

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-

Cat. No. B019237
M. Wt: 395.5 g/mol
InChI Key: AJSCIXMGTRAODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-, also known as DMS-114, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.

Mechanism Of Action

The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can disrupt the DNA replication process and induce cell death in cancer cells.

Biochemical And Physiological Effects

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is its high potency against a variety of cancer cell lines. However, one of the limitations of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective delivery methods for 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-, such as nanoparticle-based delivery. In addition, further studies are needed to investigate the potential of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- in combination with other chemotherapy agents for enhanced efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- in humans.
Conclusion:
In conclusion, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is a promising compound that has demonstrated significant potential for cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize the synthesis method, develop effective delivery methods, investigate combination therapy, and evaluate the safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- involves the reaction of 2-(dimethylphenylsilyl)ethylthiol with 5-fluorouracil in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-.

Scientific Research Applications

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can significantly reduce tumor growth in mice models.

properties

CAS RN

103579-36-8

Product Name

1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-

Molecular Formula

C17H22FN3O3SSi

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-[2-[dimethyl(phenyl)silyl]ethylsulfanyl]ethyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide

InChI

InChI=1S/C17H22FN3O3SSi/c1-26(2,13-6-4-3-5-7-13)11-10-25-9-8-19-16(23)21-12-14(18)15(22)20-17(21)24/h3-7,12H,8-11H2,1-2H3,(H,19,23)(H,20,22,24)

InChI Key

AJSCIXMGTRAODP-UHFFFAOYSA-N

SMILES

C[Si](C)(CCSCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2

Canonical SMILES

C[Si](C)(CCSCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2

Other CAS RN

103579-42-6

synonyms

5-fluoro-3,4-dihydro-2,4-dioxo-N(2,2-(dimethylphenylsilyl)ethylthioethyl)-1(2H)-pyrimidinocarboxamide
SDK 12B 5
SDK 12B-5
SDK-12B-5

Origin of Product

United States

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